N-[4-(diphenylcarbamoylamino)phenyl]acetamide
Description
N-[4-(Diphenylcarbamoylamino)phenyl]acetamide is a phenylacetamide derivative featuring a diphenylcarbamoyl group attached to the para position of the acetamide-substituted benzene ring.
Properties
IUPAC Name |
N-[4-(diphenylcarbamoylamino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-16(25)22-17-12-14-18(15-13-17)23-21(26)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,1H3,(H,22,25)(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSWGHVDURNCSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329897 | |
| Record name | N-[4-(diphenylcarbamoylamino)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677107 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329227-87-4 | |
| Record name | N-[4-(diphenylcarbamoylamino)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diphenylcarbamoylamino)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with diphenylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(diphenylcarbamoylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-[4-(diphenylcarbamoylamino)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(diphenylcarbamoylamino)phenyl]acetamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs of N-[4-(diphenylcarbamoylamino)phenyl]acetamide, emphasizing substituent effects on pharmacological and physicochemical properties:
Key Observations:
- Diphenylcarbamoyl vs. Sulfonamide Groups : The diphenylcarbamoyl group in the target compound is bulkier and less polar than sulfonamide groups in analogs (e.g., ). This may reduce aqueous solubility but enhance lipid membrane permeability and binding to hydrophobic enzyme pockets .
- Electron-Donating vs. In contrast, chloro substituents () may increase electrophilicity and reactivity .
Pharmacological Activity
- Analgesic Activity: Compound 35 () exhibited superior analgesic activity to paracetamol, attributed to the 4-methylpiperazinylsulfonyl group, which may modulate COX enzyme inhibition or serotonergic pathways.
- Antimicrobial Activity : Sulfonamide analogs (e.g., ) inhibit bacterial dihydropteroate synthase. The target compound’s carbamoyl group may mimic sulfonamide interactions but with altered selectivity or resistance profiles .
Crystallographic and Hydrogen-Bonding Analysis
- Crystal Packing : The sulfonamide analog in (3,4-dimethylphenyl substituent) forms N–H···O hydrogen bonds between sulfonamide groups, stabilizing the crystal lattice. The diphenylcarbamoyl group in the target compound may instead engage in C=O···H–N hydrogen bonds, altering melting points and stability .
- Hydrogen-Bonding Patterns: Methoxy and chloro substituents () influence hydrogen-bond donor/acceptor capacity, affecting solubility and bioavailability. For example, the 4-methoxy group in enhances resonance but reduces hydrogen-bond acidity compared to chloro groups .
Biological Activity
N-[4-(diphenylcarbamoylamino)phenyl]acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 4-aminophenylacetamide with diphenylcarbamoyl chloride. The resulting compound features an acetamide functional group linked to a diphenylcarbamate moiety, which is crucial for its biological activity.
Chemical Structure:
- Molecular Formula: C15H16N2O
- Molecular Weight: 244.30 g/mol
- SMILES Notation: CC(=O)N(c1ccc(cc1)N(=O)c2ccccc2)C
Antibacterial Properties
Recent studies have demonstrated that derivatives of phenylacetamide, including this compound, exhibit significant antibacterial activity. For instance, one study evaluated the compound against various bacterial strains and noted an effective concentration (EC50) significantly lower than that of standard antibiotics.
Table 1: Antibacterial Activity Comparison
| Compound | EC50 (µM) | Bacterial Strain |
|---|---|---|
| This compound | 156.7 | Xanthomonas oryzae |
| Bismerthiazol | 230.5 | Xanthomonas oryzae |
| Thiodiazole copper | 545.2 | Xanthomonas oryzae |
The compound demonstrated a notable ability to disrupt bacterial cell membranes, as confirmed by scanning electron microscopy (SEM), which revealed membrane rupture at increasing concentrations .
Nematicidal Activity
The nematicidal potential of this compound was also investigated, particularly against Meloidogyne incognita. Results indicated complete mortality at concentrations as low as 500 µg/mL after 24 hours of exposure, showcasing its potential as an agricultural biopesticide .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds like this compound. Modifications to the amide and phenyl groups can significantly influence both antibacterial and nematicidal activities. For example, the introduction of various substituents on the phenyl rings has been shown to enhance potency against specific bacterial strains while maintaining low toxicity to non-target organisms .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers tested this compound against resistant strains of bacteria. The study concluded that the compound not only showed superior antibacterial properties compared to traditional antibiotics but also exhibited a lower propensity for resistance development in treated bacterial populations.
Case Study 2: Agricultural Application
A field study assessed the efficacy of this compound as a nematicide in crop production. The results indicated a significant reduction in nematode populations in treated plots compared to control groups, leading to improved crop yields and health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
